molecular formula C14H19NO3 B244983 Isopropyl 4-(isobutyrylamino)benzoate

Isopropyl 4-(isobutyrylamino)benzoate

Cat. No. B244983
M. Wt: 249.3 g/mol
InChI Key: WMQPTRVDQDLODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-(isobutyrylamino)benzoate, also known as IBAB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. IBAB has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of Isopropyl 4-(isobutyrylamino)benzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Isopropyl 4-(isobutyrylamino)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histone proteins. HDAC inhibitors have been shown to have anticancer properties, and Isopropyl 4-(isobutyrylamino)benzoate is thought to work through a similar mechanism.
Biochemical and Physiological Effects
Isopropyl 4-(isobutyrylamino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit their growth and proliferation. Isopropyl 4-(isobutyrylamino)benzoate has also been shown to have anti-inflammatory properties, and can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, Isopropyl 4-(isobutyrylamino)benzoate has been shown to have antioxidant properties, and can scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Isopropyl 4-(isobutyrylamino)benzoate in lab experiments is its anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, and can be used in both in vitro and in vivo studies. Isopropyl 4-(isobutyrylamino)benzoate is also relatively easy to synthesize, and can be produced in large quantities with a reasonable yield.
One of the main limitations of using Isopropyl 4-(isobutyrylamino)benzoate in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood. In addition, Isopropyl 4-(isobutyrylamino)benzoate is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are a number of future directions for research on Isopropyl 4-(isobutyrylamino)benzoate. One area of interest is its potential use in combination with other anticancer drugs. Isopropyl 4-(isobutyrylamino)benzoate has been shown to enhance the activity of other anticancer drugs such as cisplatin and doxorubicin, and more research is needed to fully understand the potential synergistic effects of these combinations.
Another area of interest is the development of more potent and selective HDAC inhibitors. While Isopropyl 4-(isobutyrylamino)benzoate has shown promise as an HDAC inhibitor, it is not as potent or selective as some other HDAC inhibitors. More research is needed to develop more potent and selective inhibitors that can be used in the treatment of cancer and other diseases.
Conclusion
In conclusion, Isopropyl 4-(isobutyrylamino)benzoate is a chemical compound that has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Isopropyl 4-(isobutyrylamino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. While there are limitations to its use in lab experiments, there are also a number of future directions for research on this compound, including its potential use in combination with other anticancer drugs and the development of more potent and selective HDAC inhibitors.

Synthesis Methods

Isopropyl 4-(isobutyrylamino)benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)benzoic acid. This intermediate product is then reacted with isopropyl alcohol and a catalyst to produce Isopropyl 4-(isobutyrylamino)benzoate. The overall yield of this process is around 60%.

Scientific Research Applications

Isopropyl 4-(isobutyrylamino)benzoate has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Isopropyl 4-(isobutyrylamino)benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

propan-2-yl 4-(2-methylpropanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-9(2)13(16)15-12-7-5-11(6-8-12)14(17)18-10(3)4/h5-10H,1-4H3,(H,15,16)

InChI Key

WMQPTRVDQDLODU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC(C)C

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)OC(C)C

Origin of Product

United States

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